molecular formula C16H23BO4 B1421219 Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate CAS No. 859169-20-3

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate

Cat. No.: B1421219
CAS No.: 859169-20-3
M. Wt: 290.2 g/mol
InChI Key: RPRBNRDIESZHFL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds involves a phenyl group attached to a dioxaborolane ring . The exact structure of “Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate” would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the dioxaborolane group. For instance, borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst can form pinacol benzyl boronate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are typically solid at room temperature . The exact properties of “this compound” would need to be determined experimentally.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a compound involved in complex synthesis and structural analysis. For instance, it is used as an intermediate in the synthesis of boric acid ester compounds with benzene rings. These compounds are obtained through substitution reactions and their structures are confirmed using various spectroscopic methods, including FTIR, NMR, and mass spectrometry. Single crystals of these compounds are analyzed through X-ray diffraction to determine their crystal structures, and density functional theory (DFT) is employed for molecular structure calculations (Huang et al., 2021).

Applications in Materials Science

This compound plays a significant role in materials science, particularly in the development of electron transport materials (ETMs). For example, it has been used in the synthesis of electron transport material BPyTP-2, demonstrating its utility in the materials field for synthesizing triphenylene-based ETMs and host materials (Xiangdong et al., 2017).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been explored for their potential in detecting hydrogen peroxide vapor, a significant component of peroxide-based explosives. A study focused on enhancing the sensing performance of borate to hydrogen peroxide vapor by introducing an imine into an aromatic borate molecule via a solid/vapor reaction, indicating potential applications in explosive detection and environmental monitoring (Fu et al., 2016).

Safety and Hazards

The safety and hazards associated with similar compounds indicate that they may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety precautions.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate plays a crucial role in various biochemical reactions. It interacts with enzymes such as lipoxygenases and proteins like 5-lipoxygenase-activating protein (FLAP). These interactions are essential for the regulation of inflammatory responses and other cellular processes. The compound’s boronic ester group allows it to form reversible covalent bonds with diols and other nucleophiles, facilitating its role in biochemical pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of enzymes involved in the inflammatory response, thereby affecting the expression of genes related to inflammation. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can inhibit or activate enzymes, depending on the specific context. For example, the compound can inhibit lipoxygenases by binding to their active sites, thereby preventing the formation of pro-inflammatory mediators. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that its effects on cellular function can persist for extended periods, although the specific outcomes may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as lipoxygenases and other metabolic enzymes, influencing the levels of various metabolites. The compound’s boronic ester group allows it to participate in reactions that modify metabolic flux, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. It can be directed to particular organelles or compartments through targeting signals or post-translational modifications. These localization patterns enable the compound to interact with specific biomolecules and participate in localized biochemical reactions .

Properties

IUPAC Name

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-6-19-14(18)11-12-7-9-13(10-8-12)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRBNRDIESZHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674155
Record name Ethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859169-20-3
Record name Ethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Ethoxycarbonyl)methyl]phenylboronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid (0.18 mgs, 0.67 mmol) was dissolved in dry THF (7 mls). To this solution was added ethanol (0.037 mls, 0.81 mmol) and resin bound triphenylphosphine (0.93 g, 2.014 mmol, 2.16 mmol/g). This mixture was gentyl stirred at room temperature for 20 minutes. Diisopropylazidodicarboxylate (0.34 mls, 1.68 mmol) was then added and the mixture was stirred at room temperature for one hour, then filtered, and the resin rinsed several times with EtOAc. The filtrate was concentrated and the resulting material was purified by Flash 40 Biotage (40M cartridge, 30% EtOAc/Hexanes) to give 137 mgs (70%) of ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate as an orange oil.
Quantity
0.18 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.037 mL
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
reactant
Reaction Step Two
[Compound]
Name
Diisopropylazidodicarboxylate
Quantity
0.34 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate
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Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate
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Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate
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Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate
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Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate
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Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate

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